molecular formula C13H16ClNO2 B14792215 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde

5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde

Cat. No.: B14792215
M. Wt: 253.72 g/mol
InChI Key: DCYDQVKYKLVSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde is an organic compound with the molecular formula C13H16ClNO2. This compound is characterized by the presence of a chloro-substituted benzaldehyde group and a morpholino ring with two methyl groups. It is a solid at room temperature and has a melting point of approximately 93-95°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with (2R,6S)-2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzoic acid
  • 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzyl alcohol
  • 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzene

Uniqueness

5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde is unique due to its specific combination of a chloro-substituted benzaldehyde group and a morpholino ring with two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-chloro-2-(2,6-dimethylmorpholin-4-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYDQVKYKLVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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